molecular formula C12H20N2O2 B14606737 1,3-Dibutylpyrimidine-2,4(1H,3H)-dione CAS No. 59245-42-0

1,3-Dibutylpyrimidine-2,4(1H,3H)-dione

Katalognummer: B14606737
CAS-Nummer: 59245-42-0
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: QOCLLASCGRECMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dibutylpyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, particularly in nucleic acids such as DNA and RNA

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dibutylpyrimidine-2,4-dione can be synthesized through various synthetic routes. One common method involves the condensation of butylamine with a suitable pyrimidine precursor under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 1,3-dibutylpyrimidine-2,4-dione may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 1,3-dibutylpyrimidine-2,4-dione .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dibutylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines .

Wissenschaftliche Forschungsanwendungen

1,3-Dibutylpyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,3-dibutylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1,3-Dibutylpyrimidine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of 1,3-dibutylpyrimidine-2,4-dione lies in its specific alkyl substitution, which can influence its solubility, stability, and interaction with biological targets.

Eigenschaften

CAS-Nummer

59245-42-0

Molekularformel

C12H20N2O2

Molekulargewicht

224.30 g/mol

IUPAC-Name

1,3-dibutylpyrimidine-2,4-dione

InChI

InChI=1S/C12H20N2O2/c1-3-5-8-13-10-7-11(15)14(12(13)16)9-6-4-2/h7,10H,3-6,8-9H2,1-2H3

InChI-Schlüssel

QOCLLASCGRECMD-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C=CC(=O)N(C1=O)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.